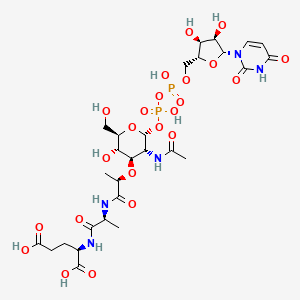
Uridine-5'-diphosphate-N-acetylmuramoyl-L-alanine-D-glutamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine-5’-diphosphate-N-acetylmuramoyl-L-alanine-D-glutamate is a complex organic compound that plays a crucial role in the biosynthesis of bacterial cell-wall peptidoglycan. This compound belongs to the class of pyrimidine nucleotide sugars, which are pyrimidine nucleotides bound to a saccharide derivative through the terminal phosphate group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine-5’-diphosphate-N-acetylmuramoyl-L-alanine-D-glutamate typically involves the enzymatic addition of meso-diaminopimelic acid to the nucleotide precursor UDP-N-acetylmuramoyl-L-alanyl-D-glutamate (UMAG) in the presence of specific ligases . The reaction conditions often require the presence of ATP, which is hydrolyzed to ADP and inorganic phosphate during the process .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale enzymatic synthesis, where UDP-N-acetylmuramic acid is used as a starting material. This method allows for the efficient production of the compound, which can then be used for further biochemical applications .
Chemical Reactions Analysis
Types of Reactions
Uridine-5’-diphosphate-N-acetylmuramoyl-L-alanine-D-glutamate primarily undergoes addition reactions, where specific amino acids are added to the nucleotide precursor. These reactions are highly stereospecific and are catalyzed by various ligases .
Common Reagents and Conditions
The common reagents used in these reactions include ATP, which provides the necessary energy for the addition reactions, and specific ligases such as MurD and MurF . The conditions typically involve a controlled environment with precise pH and temperature to ensure the efficiency of the enzymatic reactions .
Major Products Formed
The major products formed from these reactions include UDP-N-acetylmuramoyl-pentapeptide, which is a crucial intermediate in the biosynthesis of bacterial cell walls .
Scientific Research Applications
Uridine-5’-diphosphate-N-acetylmuramoyl-L-alanine-D-glutamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Uridine-5’-diphosphate-N-acetylmuramoyl-L-alanine-D-glutamate involves the catalysis of addition reactions by specific ligases. These ligases facilitate the addition of amino acids to the nucleotide precursor, leading to the formation of peptidoglycan precursors . The molecular targets include various ligases such as MurD and MurF, which play a critical role in the biosynthesis of bacterial cell walls .
Comparison with Similar Compounds
Similar Compounds
Uridine-5’-diphosphate-N-acetylmuramoyl-L-alanine: This compound is similar in structure but lacks the D-glutamate moiety.
UDP-N-acetylmuramoyl-L-alanyl-D-glutamate–2,6-diaminopimelate ligase: This compound is involved in similar biosynthetic pathways but has different enzymatic properties.
Uniqueness
Uridine-5’-diphosphate-N-acetylmuramoyl-L-alanine-D-glutamate is unique due to its specific role in the addition of meso-diaminopimelic acid to the nucleotide precursor, which is a critical step in the biosynthesis of bacterial cell walls . Its high stereospecificity and the involvement of multiple ligases make it a valuable compound for biochemical research and industrial applications .
Properties
Molecular Formula |
C28H43N5O23P2 |
|---|---|
Molecular Weight |
879.6 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C28H43N5O23P2/c1-10(23(42)31-13(26(44)45)4-5-17(37)38)29-24(43)11(2)52-22-18(30-12(3)35)27(54-14(8-34)20(22)40)55-58(49,50)56-57(47,48)51-9-15-19(39)21(41)25(53-15)33-7-6-16(36)32-28(33)46/h6-7,10-11,13-15,18-22,25,27,34,39-41H,4-5,8-9H2,1-3H3,(H,29,43)(H,30,35)(H,31,42)(H,37,38)(H,44,45)(H,47,48)(H,49,50)(H,32,36,46)/t10-,11+,13+,14+,15+,18+,19+,20+,21+,22+,25+,27+/m0/s1 |
InChI Key |
OJZCATPXPWFLHF-HPUCEMLMSA-N |
SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















